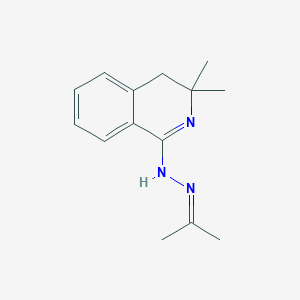

3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine

Description

The compound 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine features an isoquinoline core with a 4H-hydrogenation state, substituted at the 1-position by a propan-2-ylideneamino group (a Schiff base) and at the 3-position by two methyl groups.

Properties

IUPAC Name |

3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10(2)16-17-13-12-8-6-5-7-11(12)9-14(3,4)15-13/h5-8H,9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTOTPWWIZZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC(CC2=CC=CC=C21)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320381 | |

| Record name | 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660117 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

244608-47-7 | |

| Record name | 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,3-Dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isoquinoline backbone with a dimethyl substitution and a propan-2-ylideneamino group, which may influence its biological interactions.

Research indicates that isoquinoline derivatives can exhibit various biological activities through multiple mechanisms:

- Enzyme Inhibition : Isoquinoline compounds have been shown to inhibit key enzymes involved in cancer progression and DNA repair mechanisms. For instance, studies on related compounds indicate that they can inhibit topoisomerase I (Top1) and tyrosyl-DNA-phosphodiesterase I (Tdp1), which are crucial for DNA integrity and cell survival in cancer cells .

- Antioxidant Activity : Isoquinolines are known for their antioxidant properties, which may help in reducing oxidative stress in cells. This activity can contribute to their protective effects against various diseases .

- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by modulating neurotransmitter systems .

Table 1: Biological Activities of Isoquinoline Compounds

| Compound Name | IC50 (μM) against Tdp1 | IC50 (μM) against Top1 | Observations |

|---|---|---|---|

| Compound A | 5.0 | 11.0 | Strong inhibitor |

| Compound B | 15.0 | 18.0 | Moderate activity |

| This compound | TBD | TBD | Potential candidate |

Note: TBD = To Be Determined based on further research.

Case Studies

Several studies have focused on the biological evaluation of isoquinoline derivatives similar to this compound.

- Study on Anticancer Activity : A study investigated the anticancer properties of various isoquinoline derivatives, revealing that certain structural modifications significantly enhanced their potency against cancer cell lines. The findings suggested that compounds with specific substituents could effectively inhibit cancer cell proliferation .

- Neuroprotective Study : Another study assessed the neuroprotective effects of isoquinoline derivatives in animal models of neurodegeneration. The results indicated that these compounds could improve cognitive function and reduce neuronal damage by modulating oxidative stress pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that isoquinoline derivatives, including 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study highlighted the compound's ability to target specific kinases involved in cancer progression, thus positioning it as a potential lead compound for anticancer drug development .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play crucial roles in cellular signaling pathways that regulate cell growth and division. The inhibition of specific kinases can lead to therapeutic effects in diseases characterized by uncontrolled cell proliferation, such as cancer. A patent document outlines various substituted isoquinoline derivatives that demonstrate kinase inhibitory activity, suggesting a pathway for further research into this compound's efficacy .

Neuroprotective Effects

Emerging research suggests that isoquinoline derivatives may also possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. The neuroprotective effects are particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a significant role .

Antimicrobial Properties

Isoquinoline derivatives have been investigated for their antimicrobial activities against various pathogens. The structural features of compounds like this compound may contribute to their ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Data Tables

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation |

| Kinase Inhibition | Targets specific kinases in signaling |

| Neuroprotective Effects | Protects neurons from oxidative stress |

| Antimicrobial Properties | Active against various pathogens |

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, researchers treated cells with different concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against breast and lung cancer cells .

Case Study 2: Neuroprotection

A study assessing the neuroprotective effects of isoquinoline derivatives included animal models subjected to oxidative stress. Administration of the compound resulted in reduced markers of oxidative damage and improved cognitive function compared to control groups .

Comparison with Similar Compounds

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.